molecular formula C5H12Br2O3Si B12563720 (1,2-Dibromoethyl)(trimethoxy)silane CAS No. 144025-19-4

(1,2-Dibromoethyl)(trimethoxy)silane

Cat. No.: B12563720
CAS No.: 144025-19-4
M. Wt: 308.04 g/mol
InChI Key: JVIKXJYDWZMCJJ-UHFFFAOYSA-N
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Description

(1,2-Dibromoethyl)(trimethoxy)silane is an organosilicon compound with the molecular formula C5H12Br2O3Si. This compound is characterized by the presence of both bromine and methoxy groups attached to a silicon atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dibromoethyl)(trimethoxy)silane typically involves the reaction of 1,2-dibromoethane with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

1,2-Dibromoethane+TrimethoxysilaneThis compound\text{1,2-Dibromoethane} + \text{Trimethoxysilane} \rightarrow \text{this compound} 1,2-Dibromoethane+Trimethoxysilane→this compound

The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and maintained for a certain period to achieve optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction parameters are carefully monitored to ensure consistency and high purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dibromoethyl)(trimethoxy)silane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.

    Condensation Reactions: The compound can participate in condensation reactions to form siloxane bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions to facilitate the cleavage of methoxy groups.

    Catalysts: Catalysts such as acids or bases are often used to enhance the reaction rates.

Major Products Formed

    Substituted Silanes: Products formed from substitution reactions.

    Silanols: Products formed from hydrolysis reactions.

    Siloxanes: Products formed from condensation reactions.

Scientific Research Applications

(1,2-Dibromoethyl)(trimethoxy)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of (1,2-Dibromoethyl)(trimethoxy)silane involves the interaction of its functional groups with target molecules. The bromine atoms can participate in nucleophilic substitution reactions, while the methoxy groups can undergo hydrolysis to form reactive silanol groups. These silanol groups can further react to form siloxane bonds, contributing to the compound’s adhesive and bonding properties.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxysilane: A simpler compound with only methoxy groups attached to silicon.

    1,2-Dibromoethane: Contains bromine atoms but lacks the methoxy groups and silicon atom.

    (3-Bromopropyl)(trimethoxy)silane: Similar structure but with a different alkyl chain length.

Uniqueness

(1,2-Dibromoethyl)(trimethoxy)silane is unique due to the combination of bromine and methoxy groups attached to a silicon atom. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in various fields.

Properties

CAS No.

144025-19-4

Molecular Formula

C5H12Br2O3Si

Molecular Weight

308.04 g/mol

IUPAC Name

1,2-dibromoethyl(trimethoxy)silane

InChI

InChI=1S/C5H12Br2O3Si/c1-8-11(9-2,10-3)5(7)4-6/h5H,4H2,1-3H3

InChI Key

JVIKXJYDWZMCJJ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C(CBr)Br)(OC)OC

Origin of Product

United States

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